1,1-Dibenzyl-3-(4-methyl-2-nitrophenyl)urea
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Overview
Description
1,1-Dibenzyl-3-(4-methyl-2-nitrophenyl)urea is an organic compound with the molecular formula C22H21N3O3 and a molecular weight of 375.431 g/mol . This compound is characterized by its unique structure, which includes a urea moiety substituted with dibenzyl and a nitrophenyl group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibenzyl-3-(4-methyl-2-nitrophenyl)urea typically involves the reaction of benzyl isocyanate with 4-methyl-2-nitroaniline under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea derivative .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1-Dibenzyl-3-(4-methyl-2-nitrophenyl)urea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Reduction: 1,1-Dibenzyl-3-(4-methyl-2-aminophenyl)urea.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Dibenzyl-3-(4-methyl-2-nitrophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Dibenzyl-3-(4-methyl-2-nitrophenyl)urea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and urea moieties. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dibenzyl-3-(4-methyl-3-nitrophenyl)urea
- 1,1-Dibenzyl-3-(3-nitrophenyl)urea
- 1-Benzyl-3-(2-methyl-4-nitrophenyl)urea
Uniqueness
1,1-Dibenzyl-3-(4-methyl-2-nitrophenyl)urea is unique due to its specific substitution pattern on the phenyl ring and the presence of both dibenzyl and nitrophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H21N3O3 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1,1-dibenzyl-3-(4-methyl-2-nitrophenyl)urea |
InChI |
InChI=1S/C22H21N3O3/c1-17-12-13-20(21(14-17)25(27)28)23-22(26)24(15-18-8-4-2-5-9-18)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3,(H,23,26) |
InChI Key |
QUCONQGNAWGIHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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